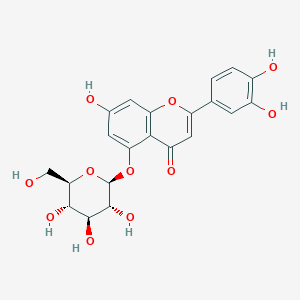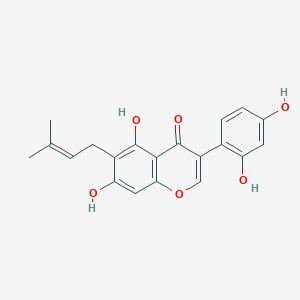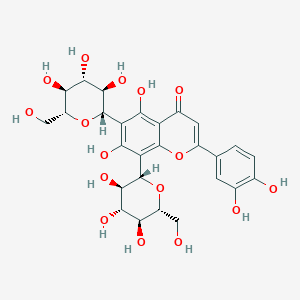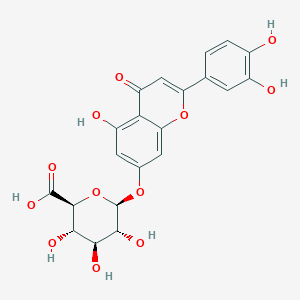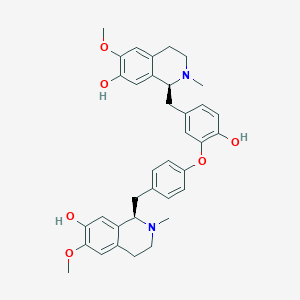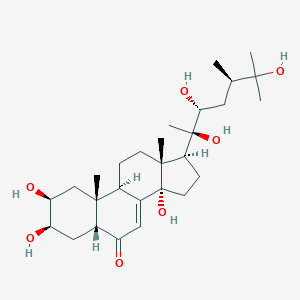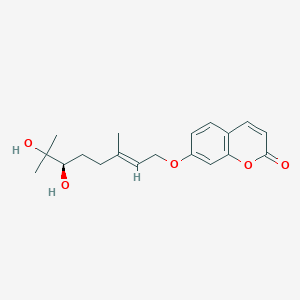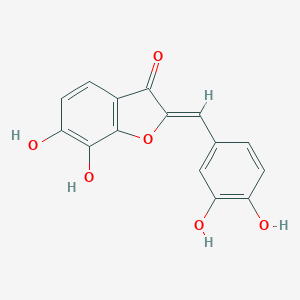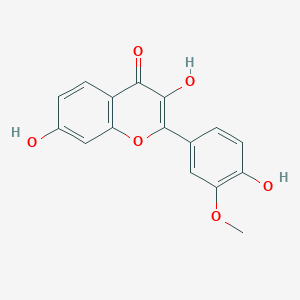
Geraldol
Overview
Description
Geraldol, also known as 3,4’,7-trihydroxy-3’-methoxyflavone, is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is found in various plants and has been studied for its potential therapeutic properties, particularly in the context of neuromyelitis optica, a severe neurological demyelinating autoimmune disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geraldol can be synthesized through several chemical routes. One common method involves the methylation of fisetin, another flavonoid. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources, particularly from the herb Petroselinum crispum. The extraction process includes solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Geraldol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Mechanism of Action
Geraldol exerts its effects primarily through the inhibition of neuromyelitis optica immunoglobulin G binding to aquaporin-4. This inhibition prevents the activation of antibody-mediated and complement-dependent cytotoxicity, thereby reducing the inflammatory response and protecting astrocytes from injury . The molecular targets involved include aquaporin-4, a plasma membrane water transport channel expressed in glial cells .
Comparison with Similar Compounds
Geraldol is unique among flavonoids due to its specific inhibitory effects on neuromyelitis optica immunoglobulin G binding to aquaporin-4. Similar compounds include:
Quercetin: Another flavonoid with broad biological properties but different molecular targets and mechanisms of action.
This compound’s unique mechanism of action and low cytotoxicity make it a promising candidate for therapeutic applications, particularly in the treatment of neuromyelitis optica.
Properties
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFQRUBJBPLPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175851 | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21511-25-1 | |
| Record name | Geraldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geraldol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Geraldol exhibits its activity primarily by inhibiting the binding of neuromyelitis optica immunoglobulin G (NMO-IgG) to aquaporin-4 (AQP4). [] This interaction prevents the subsequent activation of antibody-mediated and complement-dependent cytotoxicity (CDC), a key pathogenic mechanism in neuromyelitis optica (NMO). [] Additionally, this compound has been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS). [, ]
A: this compound is a flavonoid, specifically a flavanonol. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. [, , ] The structure is characterized by a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-substituting hydroxyl groups in the B ring. []
A: Studies comparing this compound with other flavonoids suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-hydroxyl substitution in the B ring contribute to its potent cytotoxic activity. [, ] Conversely, the presence of a hydroxyl group at position 5 appears to decrease cytotoxicity. []
A: In studies comparing the cytotoxic effects of various flavonoids on leukemia HL-60 cells, this compound demonstrated greater potency than hesperetin and naringenin but lower potency than 3,6-dihydroxyflavone and luteolin. [, ] This suggests a structure-dependent activity profile within the flavonoid family.
A: this compound is a known metabolite of fisetin, another flavonoid. [, , ] Research in mice indicates that fisetin is completely converted to this compound in vivo. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
A: Research suggests potential applications for this compound in treating NMO, due to its ability to inhibit NMO-IgG binding to AQP4. [] Additionally, its cytotoxic effects on leukemia cells warrant further investigation for potential anti-cancer applications. [, ]
A: Common analytical techniques used for this compound identification and quantification include high performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



